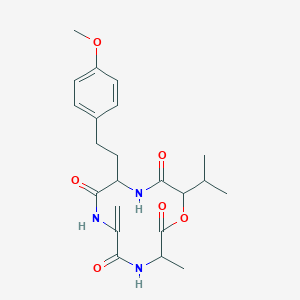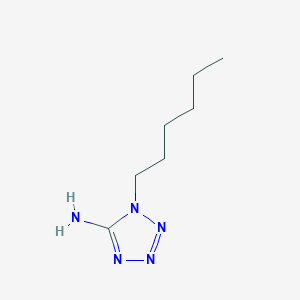
1-Hexyltetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyltetrazol-5-amine is a chemical compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is known for its high nitrogen content and stability, making it a valuable component in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyltetrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of primary amines with orthoesters and azides. This method typically requires the use of catalysts such as metallic triflates or imidazolium ionic liquids . Another method involves the cycloaddition of nitriles using sodium azide or trimethylsilyl azide in the presence of catalysts like aluminum chloride, boron trifluoride etherate, or zinc oxide .
Industrial Production Methods: Industrial production of this compound often employs environmentally friendly catalysts to minimize toxic waste. Nickel oxide nanoparticles, for example, have been used as efficient catalysts for the synthesis of tetrazole derivatives through multicomponent domino reactions . These methods offer high yields, short reaction times, and simple work-up procedures.
Chemical Reactions Analysis
Types of Reactions: 1-Hexyltetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides, aryl halides, and acyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Tetrazole oxides.
Reduction: Various nitrogen-containing heterocycles.
Substitution: Substituted tetrazole derivatives with different functional groups.
Scientific Research Applications
1-Hexyltetrazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hexyltetrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. For example, as an antimicrobial agent, it inhibits the activity of DNA topoisomerase IV and gyrase, enzymes crucial for bacterial DNA replication . The compound’s high nitrogen content and ability to form stable complexes with metal ions also contribute to its effectiveness in various applications.
Comparison with Similar Compounds
1-Hexyltetrazol-5-amine can be compared with other tetrazole derivatives:
1H-Tetrazol-5-amine: Similar in structure but lacks the hexyl group, making it less hydrophobic.
5-Substituted 1H-Tetrazoles: These compounds have various substituents at the 5-position, affecting their chemical properties and applications.
Bis-tetrazoles: Compounds with two tetrazole rings, often used in energetic materials for their high nitrogen content.
Uniqueness: this compound’s uniqueness lies in its hexyl group, which enhances its hydrophobicity and potential interactions with biological membranes, making it a valuable compound in medicinal chemistry and material science.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and chemical properties make it a valuable tool for scientific research and industrial processes
Properties
| 6280-35-9 | |
Molecular Formula |
C7H15N5 |
Molecular Weight |
169.23 g/mol |
IUPAC Name |
1-hexyltetrazol-5-amine |
InChI |
InChI=1S/C7H15N5/c1-2-3-4-5-6-12-7(8)9-10-11-12/h2-6H2,1H3,(H2,8,9,11) |
InChI Key |
HEZFPTKCTBYTCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=NN=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-](/img/structure/B12799450.png)
![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)

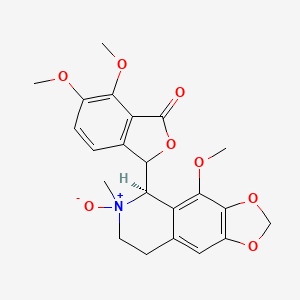
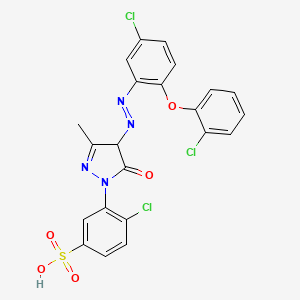
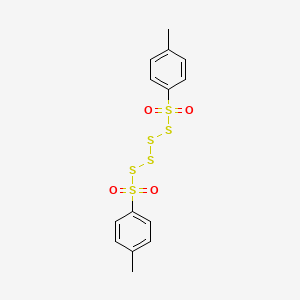
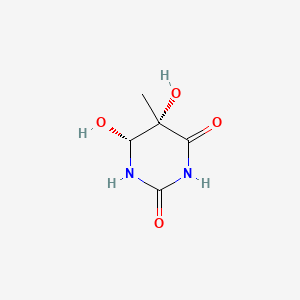
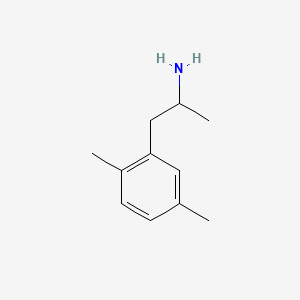



![5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B12799498.png)

